molecular formula C9H12N2OS B2641750 2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole CAS No. 2201201-94-5

2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole

Cat. No.: B2641750
CAS No.: 2201201-94-5
M. Wt: 196.27
InChI Key: POXNPHLSGKPGAH-UHFFFAOYSA-N
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Description

2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a cyclopentenylmethoxy group and at the 5-position with a methyl group. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which facilitates diverse chemical modifications and biological interactions .

Properties

IUPAC Name

2-(cyclopent-3-en-1-ylmethoxy)-5-methyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-7-10-11-9(13-7)12-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXNPHLSGKPGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole typically involves the reaction of cyclopent-3-en-1-ylmethanol with 5-methyl-1,3,4-thiadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols, or halides; often in the presence of a base and an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that certain thiadiazole derivatives possess potent antifungal activity, making them candidates for developing new antifungal agents .

Anticancer Potential

Thiadiazole compounds have also been investigated for their anticancer properties. A notable study demonstrated that derivatives of thiadiazoles can induce apoptosis in cancer cells and inhibit tumor growth. For example, specific analogs have shown promising results against various cancer cell lines, highlighting their potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance cytotoxicity against cancer cells.

Antimicrobial Efficacy

A case study published in a peer-reviewed journal highlighted the synthesis of various thiadiazole derivatives, including 2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole. The study assessed their antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

Another significant study focused on the anticancer effects of thiadiazoles on human lung adenocarcinoma cells. The researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity using MTT assays. The results showed that certain compounds led to a substantial reduction in cell viability, with IC50 values indicating potent activity against cancer cells .

Data Tables

Application AreaBiological ActivityReference
AntimicrobialEffective against S. aureus
AnticancerInduces apoptosis in cancer cells
Synthesis MethodCondensation and substitution reactions

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Observations :

  • The cyclopentenylmethoxy group in the target compound is unique compared to simpler alkoxy (e.g., ethoxy in ) or thioether substituents (e.g., in ).
  • Methyl substitution at the 5-position is conserved in several analogs (e.g., ), suggesting its role in stabilizing the thiadiazole ring via electron-donating effects.

Key Observations :

  • Thioether-linked derivatives (e.g., 6cf in ) exhibit antiproliferative activity, likely due to interactions with cellular thiols or DNA alkylation.
  • The cyclopentenylmethoxy group’s unsaturated ring may modulate activity through π-π stacking or hydrogen bonding, though empirical data are needed.

Physicochemical Comparison:

Property Target Compound (Predicted) 5-Ethoxy-1,3,4-thiadiazole 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Molecular Weight ~222.3 g/mol 188.21 g/mol 188.21 g/mol
LogP (Lipophilicity) ~2.5 (estimated) 1.8 (experimental) 0.9 (calculated)
Solubility Low (cyclopentenyl group) Moderate in ethanol High (due to acetic acid moiety)
Melting Point N/A 128–130°C Not reported

Key Observations :

  • The cyclopentenylmethoxy group likely increases LogP compared to smaller alkoxy substituents, favoring passive diffusion across biological membranes.
  • Acetic acid derivatives (e.g., ) exhibit higher solubility due to ionizable carboxyl groups.

Structural Characterization

  • Spectroscopy :
    • IR : Thiadiazole C=N stretches typically appear near 1560 cm⁻¹ , while cyclopentenyl C=C stretches would appear ~1650 cm⁻¹.
    • NMR : The methyl group at the 5-position resonates near δ 2.5 ppm (¹H) and δ 14–16 ppm (¹³C), as seen in .

Biological Activity

2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole is a synthetic compound belonging to the thiadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structure of the thiadiazole core contributes to its diverse biological properties, making it a subject of various studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(cyclopent-3-en-1-ylmethoxy)-5-methyl-1,3,4-thiadiazole. Its molecular formula is C9H12N2OSC_9H_{12}N_2OS, and it has a molecular weight of approximately 196.27 g/mol. The presence of the thiadiazole ring enhances its reactivity and biological activity compared to other similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may exert its effects by:

  • Inhibition of Enzymes: The compound may inhibit enzymes that are crucial for microbial growth or cancer cell proliferation.
  • Modulation of Cellular Pathways: It can influence pathways related to inflammation and tumor progression, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study focusing on various derivatives, including this compound, demonstrated promising results against a range of bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Anticancer Activity

A notable study evaluated the anticancer potential of thiadiazole derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings revealed that several derivatives exhibited cytotoxic effects with varying IC50 values. For example:

CompoundCell LineIC50 (mmol/L)
4yMCF-70.084 ± 0.020
4yA5490.034 ± 0.008

This study highlighted that the most active compounds showed selectivity towards cancer cells compared to non-cancerous NIH3T3 cells, indicating potential for targeted cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiadiazole derivatives:

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAnticancer (MCF-7)
Compound CAnti-inflammatory

These comparisons illustrate the diverse applications of thiadiazole derivatives in pharmacology.

Case Studies

Several case studies have explored the efficacy of thiadiazole compounds in clinical settings:

  • Anticancer Efficacy: A study conducted on a series of thiadiazoles demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Resistance: Research into the antimicrobial properties has shown that certain derivatives can overcome resistance mechanisms in bacteria, making them valuable candidates for drug development.

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-[(cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or functionalization (e.g., with sodium monochloroacetate) . For example, copper-catalyzed cross-coupling (e.g., CuI with 2-picolinic acid in DMSO at 70–80°C for 24–36 h) has proven effective for introducing arylthio groups at the 5-position of the thiadiazole ring . Yield optimization requires precise control of solvent polarity, catalyst loading, and reaction time.

Q. Q2. What spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Methodological Answer: Key techniques include:

  • 1H/13C NMR : To verify substitution patterns (e.g., cyclopentenyl methoxy protons at δ 4.5–5.0 ppm and methyl groups at δ 2.3–2.5 ppm) .
  • IR spectroscopy : Confirms functional groups (e.g., C-O-C stretch at 1100–1250 cm⁻¹ and C=S stretch at 650–750 cm⁻¹) .
  • Elemental analysis : Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity or material properties of this compound?

Methodological Answer:

  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, thiadiazole derivatives with conjugated systems (e.g., styryl substituents) exhibit red-shifted fluorescence due to extended π-systems, as shown in studies of similar compounds .
  • Molecular docking : Models interactions with biological targets (e.g., antimicrobial enzymes). In a study of 1,3,4-thiadiazole-triazole hybrids, docking with Glide/SP revealed strong binding to E. coli DNA gyrase (docking score: −8.2 kcal/mol) .

Q. Q4. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while bulky cyclopentenyl groups may improve membrane permeability for anticancer applications .
  • Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) to normalize data. Discrepancies often arise from variations in cell lines or bacterial strains .

Q. Q5. How can fluorescence properties of this compound be exploited in material science?

Methodological Answer: Thiadiazoles with conjugated double bonds (e.g., styryl derivatives) exhibit tunable fluorescence. For example:

  • Emission peaks : 360–550 nm (blue-light emission) .
  • Applications : As OLED emitters or biosensors. Fluorescence quantum yields (Φ) of 0.2–0.4 have been reported for analogs like 2-(4-hydroxyphenyl)-5-styryl-1,3,4-thiadiazole .

Experimental Design & Data Analysis

Q. Q6. How to design experiments to evaluate the electrochemical behavior of this compound?

Methodological Answer:

  • Cyclic voltammetry (CV) : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in DMSO. Thiadiazole derivatives typically show oxidation peaks at +0.8–1.2 V vs. Fc/Fc⁺, correlating with sulfur-centered redox activity .
  • Controlled potential electrolysis : Couple with UV-Vis to monitor intermediate species .

Q. Q7. What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Continuous flow reactors : Improve reproducibility and safety for exothermic reactions (e.g., alkylation steps) .
  • Purification : Use column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol to isolate high-purity product (>95%) .

Contradictory Data & Troubleshooting

Q. Q8. Why do some studies report high antimicrobial activity for thiadiazoles, while others show limited efficacy?

Methodological Answer:

  • Bacterial resistance : Gram-negative bacteria (e.g., P. aeruginosa) exhibit lower susceptibility due to efflux pumps .
  • Solubility limitations : Hydrophobic substituents (e.g., cyclopentenyl) reduce aqueous solubility, lowering bioavailability. Co-solvents (e.g., DMSO:PBS 1:9) can mitigate this .

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